molecular formula C14H17N5O2 B2705873 3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034288-98-5

3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Katalognummer B2705873
CAS-Nummer: 2034288-98-5
Molekulargewicht: 287.323
InChI-Schlüssel: ZYORJILNVHMPJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently being tested in clinical trials.

Wissenschaftliche Forschungsanwendungen

HDAC Inhibition

This compound has been found to be a potent inhibitor of a class-I isoform of HDACs (HDAC2) with IC50 values in the low micromolar range . HDACs are enzymes that remove acetyl groups from lysine residues in histone proteins, and their inhibition can have significant implications in cancer treatment .

Cytotoxic Activity

The compound has shown cytotoxic activity against various cancer cell lines. For instance, it has been found to exhibit cytotoxicity towards BT-474 (breast cancer), HeLa (cervical cancer), MCF-7 (breast cancer), NCI-H460 (lung cancer), and HaCaT cells .

Tubulin Polymerization Inhibition

The compound has been found to inhibit tubulin polymerization . Tubulin is a protein that forms microtubules, which are a component of the cell’s cytoskeleton. Inhibiting tubulin polymerization can disrupt cell division and is a common strategy in cancer treatment .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a process that is often dysregulated in cancer cells. Inducing apoptosis can help to eliminate cancer cells .

Cell Cycle Arrest

The compound has been found to induce cell cycle arrest at the sub-G1 and G2/M phase . The cell cycle is the process by which cells grow and divide. Disrupting the cell cycle can prevent cancer cells from dividing and growing .

Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity . CuAAC is a type of click chemistry, which is a reliable, high yielding, and versatile reaction that is used in drug discovery and materials science .

Wirkmechanismus

Target of Action

The compound “1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one” primarily targets a class-I isoform of Histone Deacetylases (HDACs), specifically HDAC2 . HDACs are a group of enzymes that remove acetyl groups from lysine residues in the tails of histone proteins . They are deeply involved in a number of cell-related processes .

Mode of Action

The interaction of “1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one” with its target, HDAC2, results in the inhibition of the enzyme . This inhibition is achieved by the compound binding to the active site of the enzyme . The nitrogen atoms of the triazole moiety in the compound actively contribute to this binding .

Biochemical Pathways

By inhibiting HDAC2, “1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one” affects the acetylation state of histone proteins . This can alter gene expression and impact various cellular processes, including cell proliferation and apoptosis .

Pharmacokinetics

It is suggested that similar compounds have desirable characteristics for anticancer compounds, implying favorable admet properties .

Result of Action

The action of “1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one” results in potent inhibition of HDAC2, leading to changes in gene expression . This can result in cytotoxicity in certain cancer cell lines . For instance, similar compounds have shown cytotoxicity up to 8-fold more potent than SAHA in three human cancer cell lines, including SW620 (colon cancer), PC3 (prostate cancer), and AsPC-1 (pancreatic cancer) .

Eigenschaften

IUPAC Name

1-methyl-3-[4-(triazol-1-yl)piperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-17-7-2-3-12(13(17)20)14(21)18-8-4-11(5-9-18)19-10-6-15-16-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYORJILNVHMPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.